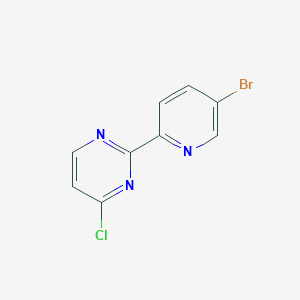

2-(5-Bromopyridin-2-yl)-4-chloropyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-Bromopyridin-2-yl)-4-chloropyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. The presence of bromine and chlorine atoms in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research. This compound is known for its potential biological activities and is often used in the development of new drugs and chemical entities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)-4-chloropyrimidine typically involves the coupling of 5-bromopyridine with 4-chloropyrimidine. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boron reagents to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as crystallization or chromatography to isolate the compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Bromopyridin-2-yl)-4-chloropyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Oxidation and Reduction: The pyridine and pyrimidine rings can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO.

Coupling Reactions: Palladium catalysts, boron reagents, and bases like potassium carbonate are commonly used. The reactions are performed under an inert atmosphere.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include various substituted pyridine and pyrimidine derivatives, which can be further functionalized for specific applications.

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound is primarily utilized in the development of pharmaceutical agents. It serves as an intermediate in the synthesis of various biologically active compounds, including antiviral and anticancer drugs.

Antiviral Agents

Research has indicated that derivatives of halogenated pyridines exhibit antiviral activity. For instance, compounds similar to 2-(5-Bromopyridin-2-yl)-4-chloropyrimidine have been linked to the synthesis of nucleoside analogs that demonstrate potent activity against viruses such as herpes simplex virus and varicella-zoster virus .

Table 1: Antiviral Activity of Pyridine Derivatives

| Compound Name | Activity Against | Reference |

|---|---|---|

| 5-(5-Bromothien-2-yl)-2'-deoxyuridine | Herpes Simplex Virus Type 1 | |

| 5-(5-Chlorothien-2-yl)-2'-deoxyuridine | Varicella-Zoster Virus |

Anticancer Agents

The compound also plays a role in synthesizing anticancer drugs. The bromine and chlorine substituents enhance the reactivity of the pyridine ring, facilitating nucleophilic substitutions that are crucial for building complex anticancer agents .

Table 2: Synthesis of Anticancer Compounds

Organic Synthesis

In organic chemistry, this compound is utilized for its versatility in coupling reactions. It serves as a precursor for synthesizing various heterocyclic compounds through palladium-catalyzed reactions such as Suzuki and Sonogashira coupling.

Nucleophilic Substitutions

The presence of both bromine and chlorine allows for selective nucleophilic substitutions at different positions on the pyridine ring. This selectivity is essential for synthesizing complex molecules with specific biological activities .

Table 3: Reaction Conditions for Coupling Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | DMSO, K2CO3, 70°C | Up to 95% |

| Sonogashira Coupling | DMSO, Pd(OAc)₂, CuI, 110°C | Moderate |

Case Studies

Several case studies highlight the effectiveness of using this compound in drug development and organic synthesis.

Case Study 1: Development of Antiviral Compounds

A study focused on synthesizing nucleoside analogs using halogenated pyridines demonstrated that modifying the halogen positions significantly affected antiviral potency. The study found that compounds with bromine at the 5-position showed enhanced activity against herpes simplex virus compared to their non-halogenated counterparts .

Case Study 2: Anticancer Drug Synthesis

Another study explored the synthesis of CDK inhibitors using halogenated pyridines as key intermediates. The researchers successfully synthesized a series of compounds with varying halogen substitutions, which were evaluated for their anticancer activity. The results indicated that strategic placement of halogens could improve efficacy against cancer cell lines .

Mécanisme D'action

The mechanism of action of 2-(5-Bromopyridin-2-yl)-4-chloropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.

Comparaison Avec Des Composés Similaires

2-(5-Bromopyridin-2-yl)-4-chloropyrimidine can be compared with other similar compounds, such as:

2-(Pyridin-2-yl)pyrimidine: Lacks the bromine and chlorine substituents, making it less reactive in certain chemical reactions.

5-Bromopyridine-2,3-diamine: Contains an additional amino group, which can lead to different biological activities and chemical reactivity.

(E)-N-(5-Bromopyridin-2-yl)-N’-hydroxymethanimidamide: Contains a hydroxymethanimidamide group, which can influence its binding properties and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

2-(5-Bromopyridin-2-yl)-4-chloropyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

The biological activity of this compound primarily involves its role as an inhibitor in various biochemical pathways:

- Target Enzymes : The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. In particular, it exhibits significant inhibitory effects on COX-2, a target for anti-inflammatory drugs.

- Signaling Pathways : It interferes with the extracellular signal-regulated kinase (ERK) signaling pathway, which is crucial for cell proliferation and survival. By inhibiting ERK phosphorylation, the compound modulates downstream signaling events that affect gene expression and cellular responses .

Biological Activity Data

Recent studies have provided quantitative data on the biological activity of this compound. Below is a summary of key findings:

| Activity | IC50 Value (μM) | Comparison |

|---|---|---|

| COX-2 Inhibition | 0.04 ± 0.01 | Comparable to Celecoxib |

| Cell Proliferation (MCF-7) | 1.75–9.46 | Better than 5-Fluorouracil (5-FU) |

| ERK1/2 Inhibition | Not specified | Critical for cell growth regulation |

These values indicate that the compound possesses potent anti-inflammatory and anticancer properties .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Anti-inflammatory Activity : In a rat model of carrageenan-induced paw edema, the compound demonstrated significant reduction in inflammation comparable to indomethacin, with an effective dose (ED50) calculated at 9.17 μM .

- Anticancer Effects : In vitro studies using MCF-7 breast cancer cells revealed that the compound induced apoptosis through modulation of the Bax/Bcl-2 ratio, leading to increased levels of caspase 9. This suggests a promising pathway for therapeutic development against breast cancer.

- Safety Profile : Toxicological assessments showed no acute toxicity in animal models at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .

Structure–Activity Relationship (SAR)

The SAR studies indicate that substituents on the pyrimidine ring significantly influence the biological activity of the compound:

- Electron-Releasing Groups : The presence of electron-donating groups enhances anti-inflammatory activity by improving binding affinity to target enzymes.

- Chlorine and Bromine Substituents : The halogen atoms play a crucial role in modulating the lipophilicity and electronic properties, which are essential for biological interactions .

Propriétés

IUPAC Name |

2-(5-bromopyridin-2-yl)-4-chloropyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN3/c10-6-1-2-7(13-5-6)9-12-4-3-8(11)14-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSHUSAAIGDWQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=NC=CC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.